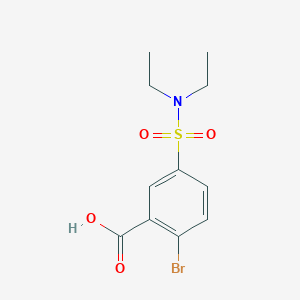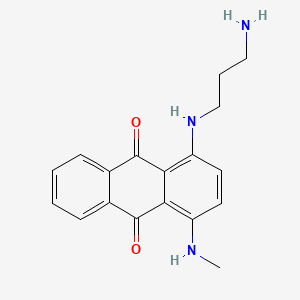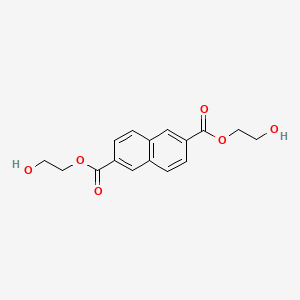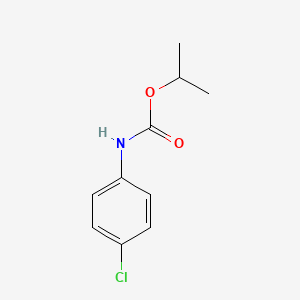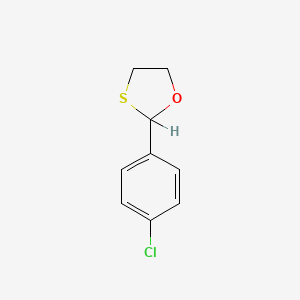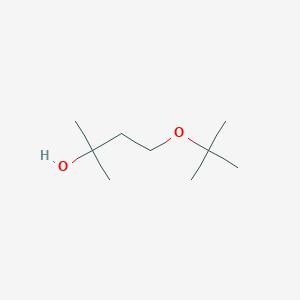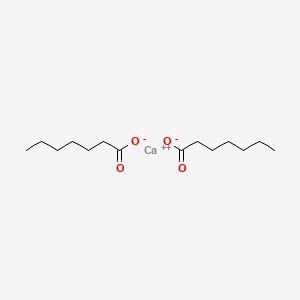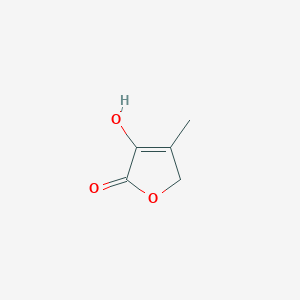
(2-Nitrophenyl)urea
Overview
Description
(2-Nitrophenyl)urea is a compound with the molecular formula C7H7N3O3 . It is a urea derivative, which means it contains a carbonyl group attached to two amine residues . The molecular weight of (2-Nitrophenyl)urea is 181.15 g/mol .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes (2-Nitrophenyl)urea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis
The molecular structure of (2-Nitrophenyl)urea is characterized by a phenyl group linked to one nitrogen atom of a urea group . The InChI representation of the molecule isInChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) . Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas, including (2-Nitrophenyl)urea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
(2-Nitrophenyl)urea has a molecular weight of 181.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 181.04874109 g/mol . The topological polar surface area is 101 Ų .Scientific Research Applications
- Conclusion : Urea N application had limited effects on enzyme activity, suggesting other organic N forms may be more critical than ammonium from urea .
Soil Enzyme Activity Enhancement
Urease Inhibition for Ammonia Reduction
Mechanism of Action
Target of Action
(2-Nitrophenyl)urea belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group Urea derivatives are known to have a wide spectrum of biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Mode of Action
It is synthesized through a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This process results in a variety of N-substituted ureas, including (2-Nitrophenyl)urea .
Biochemical Pathways
Urea and its derivatives are known to play a significant role in the urea cycle, which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . This cycle also serves as the source for endogenous arginine, ornithine, and citrulline production .
Pharmacokinetics
The synthesis of n-substituted ureas, including (2-nitrophenyl)urea, has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Result of Action
Urea derivatives are known to have diverse applications and biological properties, suggesting that they may have various effects depending on their specific structures and the biological systems they interact with .
Action Environment
The action of (2-Nitrophenyl)urea can be influenced by various environmental factors. For instance, the synthesis of N-substituted ureas, including (2-Nitrophenyl)urea, has been found to be efficient in water without an organic co-solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of certain solvents.
properties
IUPAC Name |
(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZUXIKLRGSNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396259 | |
| Record name | (2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)urea | |
CAS RN |
2273-04-3 | |
| Record name | (2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain (2-nitrophenyl)urea derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reaction of nitroanilines with methyl chloroformate followed by aniline: This method offers a simple, efficient route with high yields for various N-phenyl-N'-(nitrophenyl)urea derivatives. []
- Solid-state synthesis: This method allows for the preparation of aryl 2-nitrophenyl ureas at room temperature, providing an alternative synthesis route. []
Q2: How does the position of the nitro group on the phenyl ring influence the biological activity of diphenylurea derivatives?
A3: In the study of N-phenyl-N'-(nitrophenyl)urea derivatives, the position of the nitro group significantly impacted the plant growth promoting activity. Compounds with the nitro group in the meta position exhibited the highest activity, followed by para and then ortho. [] This suggests that electronic effects influenced by the nitro group's position play a role in the observed activity.
Q3: What alternative applications have been explored for (2-nitrophenyl)urea derivatives?
A4: While biological applications are being investigated, (2-nitrophenyl)urea derivatives are also explored as potential propellant stabilizer derivatives. Specifically, N-alkylated derivatives like ethyl and methyl centralite are being studied for these applications. []
Q4: What spectroscopic techniques are commonly used to characterize (2-nitrophenyl)urea derivatives?
A5: Researchers commonly employ Infrared (IR) and Mass Spectrometry (MS) to confirm the structure of synthesized (2-nitrophenyl)urea derivatives. These techniques provide information on functional groups and molecular weight, respectively. [] Further characterization may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



